Epa-CoA

Acyl-CoA synthetase Enzyme kinetics Cardiovascular metabolism

Epa-CoA is the obligate coenzyme A thioester of eicosapentaenoic acid (EPA, 20:5n-3) and the direct substrate for all EPA-dependent acyltransferases, elongases, desaturases, and thioesterases. Unlike free EPA, it bypasses acyl-CoA synthetase activity—critical for cell-free lipid biosynthesis and enzymatic assays where synthetase is absent or rate-limiting. Rat liver microsomal studies demonstrate Epa-CoA uniquely reduces triacylglycerol and cholesterol ester formation by 50–80% vs. oleoyl-CoA, a phenotype not observed with palmitoyl-, stearoyl-, linolenoyl-, or arachidonoyl-CoA. Epa-CoA also serves as an excellent substrate for mitochondrial carnitine acyltransferase-I, unlike DHA-CoA. Procure ≥99% purity Epa-CoA to ensure reproducible, chain-specific metabolic outcomes in CPT-I, DGAT, ACAT, thioesterase, and lysophospholipid acyltransferase assays. Available in research-grade quantities with global shipping.

Molecular Formula C41H64N7O17P3S
Molecular Weight 1052.0 g/mol
CAS No. 121935-04-4
Cat. No. B054722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpa-CoA
CAS121935-04-4
Synonymscoenzyme A, eicosapentaenoic acid-
eicosapentaenoic acid-CoA
eicosapentaenoic acid-coenzyme A
EPA-COA
Molecular FormulaC41H64N7O17P3S
Molecular Weight1052.0 g/mol
Structural Identifiers
SMILESCCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyQBCOIRBQTCIPGA-WYQRDQHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epa-CoA (CAS 121935-04-4) Technical Specifications and Procurement Baseline for Research Applications


Epa-CoA (Coenzyme A, S-4,7,10,13,16-eicosapentaenoate, (all-E)-), registered under CAS 121935-04-4 with molecular formula C41H64N7O17P3S and molecular weight 1051.97 g/mol, is the activated coenzyme A thioester derivative of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA, 20:5n-3) [1]. This compound belongs to the long-chain fatty acyl-CoA class (13 to 21 carbon atoms in the acyl chain) and serves as the obligate metabolic intermediate for all EPA-dependent enzymatic transformations, including β-oxidation, phospholipid remodeling, triacylglycerol biosynthesis, and cholesterol esterification [2]. Unlike its free fatty acid precursor EPA, Epa-CoA is the direct substrate for acyltransferases, desaturases, elongases, and thioesterases, making it essential for cell-free enzymatic assays, metabolic flux studies, and reconstituted lipid biosynthesis systems where acyl-CoA synthetase activity is either absent, rate-limiting, or intentionally bypassed.

Why Epa-CoA Cannot Be Substituted with Oleoyl-CoA, Arachidonoyl-CoA, or DHA-CoA in Experimental Protocols


Long-chain acyl-CoA esters are not functionally interchangeable substrates despite sharing the CoA moiety. Substituting Epa-CoA (C20:5n-3) with oleoyl-CoA (C18:1n-9), arachidonoyl-CoA (C20:4n-6), or docosahexaenoyl-CoA (DHA-CoA, C22:6n-3) introduces quantifiable alterations in enzyme kinetics, metabolic partitioning, and regulatory outcomes that invalidate experimental conclusions. Rat liver microsomal studies demonstrate that EPA-CoA reduces triacylglycerol and cholesterol ester formation by 50–80% compared with oleoyl-CoA, whereas palmitoyl-CoA, stearoyl-CoA, linolenoyl-CoA, and arachidonoyl-CoA exhibit no such inhibitory effects [1]. Furthermore, EPA-CoA and DHA-CoA display divergent substrate preferences: EPA-CoA is a good substrate for mitochondrial carnitine acyltransferase-I while DHA-CoA is a very poor substrate, leading to fundamentally different organelle-level oxidation patterns [2]. Procurement of structurally similar acyl-CoA esters without verifying the specific acyl chain composition therefore introduces uncontrolled variables in enzymatic activity, lipid biosynthetic output, and metabolic pathway allocation.

Epa-CoA Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Epa-CoA vs. Arachidonoyl-CoA: Acyl-CoA Synthetase Activity and Km Comparison in Rat Aorta

In rat aorta preparations, acyl-CoA synthetase displays quantifiably higher activity toward EPA (free acid) than toward arachidonic acid (AA), converting EPA to Epa-CoA at 1.75-fold the rate of AA to arachidonoyl-CoA [1]. The apparent Km values are comparable (45 μM for AA vs. 56 μM for EPA), indicating that the higher activity stems primarily from Vmax differences rather than substrate affinity [1]. However, cross-inhibition studies reveal an asymmetric relationship: arachidonic acid inhibits Epa-CoA synthesis more strongly than EPA inhibits arachidonoyl-CoA synthesis [1]. This asymmetric inhibition creates a metabolic bias toward AA-derived acyl-CoA pools when both substrates are present simultaneously.

Acyl-CoA synthetase Enzyme kinetics Cardiovascular metabolism

Epa-CoA vs. DHA-CoA: Differential Mitochondrial vs. Peroxisomal Oxidation Substrate Preference

Epa-CoA and DHA-CoA exhibit fundamentally different organelle-level oxidation preferences in rat liver. EPA-CoA functions as a good substrate for mitochondrial carnitine acyltransferase-I, and treatment with peroxisome proliferators increases this activity 1.7-fold [1]. In contrast, DHA-CoA is a very poor substrate for both mitochondrial carnitine acyltransferase-I and -II, with activity that does not increase following proliferator treatment [1]. In isolated hepatocytes, 16% of total metabolized EPA is directed toward oxidation whereas 76% enters glycerolipid synthesis; DHA undergoes negligible oxidation under identical conditions [1]. Furthermore, mitochondrial oxidation of EPA increases more than 4-fold after administration of 3-thia fatty acids [1]. On the peroxisomal side, DHA-CoA oxidase activity increases 10-fold following proliferator treatment compared with only 5-fold for EPA-CoA oxidase [1].

Beta-oxidation Mitochondrial metabolism Peroxisomal metabolism Carnitine acyltransferase

Epa-CoA vs. DHA-CoA: Differential DGAT Substrate Efficiency and Triacylglycerol Synthesis Impact

In isolated rat liver microsomes, Epa-CoA functions as a poorer substrate for diacylglycerol acyltransferase (DGAT) than DHA-CoA, and its presence produces a markedly lower triacylglycerol/diacylglycerol ratio [1]. This DGAT substrate inefficiency translates to reduced triacylglycerol synthesis and secretion. In rat liver parenchymal cells, [1-14C]EPA is oxidized to a much greater extent than [1-14C]DHA, particularly in purified mitochondria [1]. The presence of EPA (but not DHA) shifts the metabolic fate of [1-14C]palmitic acid from incorporation into secreted glycerolipids toward oxidation [1]. Additionally, EPA treatment alone increases carnitine palmitoyltransferase-I (CPT-I) mRNA levels, whereas DHA treatment more effectively increases peroxisomal fatty acyl-CoA oxidase and fatty acid binding protein mRNA [1].

DGAT Triacylglycerol synthesis Lipid metabolism Hepatocyte

Epa-CoA vs. Oleoyl-CoA, Palmitoyl-CoA, and Arachidonoyl-CoA: Differential Inhibition of ACAT and DGAT in Hepatocytes

Cellular formation and secretion of triacylglycerol and cholesterol ester are reduced by 50–80% in the presence of EPA compared with oleic acid [1]. Rat liver microsomes incorporate EPA-CoA into triacylglycerol and cholesterol ester to a lesser extent than oleoyl-CoA [1]. Critically, decreased formation of triacylglycerol and cholesterol ester is also observed when EPA-CoA is given together with oleoyl-CoA, whereas palmitoyl-CoA, stearoyl-CoA, linolenoyl-CoA, and arachidonoyl-CoA exhibit no inhibitory effects [1]. This indicates that EPA-CoA uniquely inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) and acyl-CoA:cholesterol acyltransferase (ACAT), a property not shared by saturated (palmitoyl-, stearoyl-), monounsaturated (oleoyl-), or omega-6 polyunsaturated (arachidonoyl-, linolenoyl-) acyl-CoA species [1].

ACAT DGAT Cholesterol ester Triacylglycerol VLDL

Epa-CoA vs. Short-Chain Acyl-CoAs: Thioesterase Substrate Preference for Long-Chain Polyunsaturated Acyl Chains

The thioesterase Orf6 from Photobacterium profundum exhibits higher specific activity toward long-chain fatty acyl-CoA substrates including palmitoyl-CoA and Epa-CoA compared with short-chain or aromatic acyl-CoA substrates [1]. Among long-chain acyl-CoAs, those possessing multiple cis-double bonds—specifically linoleoyl-CoA, arachidonoyl-CoA, and Epa-CoA—are more preferred substrates than saturated fatty acyl-CoAs [2]. In acyl-CoA:1-acyl-lysophospholipid acyltransferase assays, arachidonic acid, linoleic acid, and EPA are better substrates than oleic acid, DHA, and palmitic acid [3].

Thioesterase Acyl-CoA hydrolase Substrate specificity Enzyme assay

Epa-CoA Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Mitochondrial β-Oxidation Studies Requiring Omega-3-Specific Substrate Oxidation Measurements

Use Epa-CoA as the substrate for mitochondrial fatty acid oxidation assays when investigating omega-3-specific effects on energy metabolism. Epa-CoA serves as a good substrate for mitochondrial carnitine acyltransferase-I (unlike DHA-CoA, which is a very poor substrate) and exhibits >4-fold increased mitochondrial oxidation following peroxisome proliferator treatment [1]. This scenario is validated for studies examining CPT-I activity, mitochondrial respiration coupled to fatty acid oxidation, and screening of compounds that modulate omega-3 fatty acid catabolism.

Hepatic DGAT and ACAT Inhibition Assays for Triacylglycerol/Cholesterol Ester Synthesis Studies

Employ Epa-CoA in DGAT and ACAT enzymatic assays when investigating mechanisms of reduced VLDL assembly and secretion. Epa-CoA uniquely reduces triacylglycerol and cholesterol ester formation by 50–80% compared with oleoyl-CoA, whereas palmitoyl-CoA, stearoyl-CoA, linolenoyl-CoA, and arachidonoyl-CoA show no inhibitory effects [2]. This application is essential for researchers studying hepatic lipid export, fish oil-mediated triacylglycerol lowering, or screening ACAT/DGAT inhibitors where the inhibitory phenotype depends specifically on the EPA acyl chain.

Long-Chain Polyunsaturated Acyl-CoA Thioesterase and Acyltransferase Activity Assays

Use Epa-CoA as a representative long-chain polyunsaturated fatty acyl-CoA substrate for thioesterase (e.g., Orf6) and acyltransferase activity measurements. Enzymes in this class show higher specific activity toward Epa-CoA and other multiple cis-double bond-containing acyl-CoAs compared with short-chain or saturated substrates [3]. This scenario applies to biochemical characterization of novel acyl-CoA hydrolases, lysophospholipid acyltransferases, and metabolic engineering efforts where enzyme substrate preference for polyunsaturated acyl chains must be quantified.

Cell-Free Lipid Biosynthesis and Reconstituted Membrane Systems Requiring Defined Acyl-CoA Inputs

Incorporate Epa-CoA into cell-free phospholipid, triacylglycerol, or cholesterol ester synthesis systems where acyl-CoA synthetase activity is absent or intentionally omitted. Epa-CoA serves as the direct acyl donor for 1-acylglycerophosphorylcholine acyltransferase and other lysophospholipid acyltransferases that exhibit high selectivity for n-3 eicosapentaenoyl-CoA [4]. This bypasses the confounding variable of differential acyl-CoA synthetase activities toward free fatty acids and ensures that the specific acyl chain composition of the final lipid products is controlled and reproducible.

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